molecular formula C20H22N4O2S B2738037 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide CAS No. 1207054-15-6

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide

Cat. No.: B2738037
CAS No.: 1207054-15-6
M. Wt: 382.48
InChI Key: SYLGDSCAZKRMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The structure incorporates a benzothiazole core, a scaffold frequently investigated for its diverse biological activities. Scientific literature highlights that molecular hybrids containing both benzothiazole and piperazine rings are synthesized and evaluated for various pharmacological potentials . Specifically, such derivatives have shown promise in in vitro studies against cancer cell lines, including A549 lung carcinoma and C6 glioma cells, and are investigated for their potential to induce apoptosis and modulate enzyme activity . Furthermore, benzothiazole-based analogs are actively explored as potential inhibitors of key enzymatic targets, such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant in pain and inflammation research . This compound is intended for research applications only, including but not limited to in vitro biological assays and structure-activity relationship (SAR) studies to develop novel therapeutic agents. FOR RESEARCH USE ONLY (RUO). Not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-26-16-8-9-17-18(14-16)27-20(22-17)24-12-10-23(11-13-24)19(25)21-15-6-4-3-5-7-15/h3-9,14H,2,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLGDSCAZKRMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Ethoxylation: The benzothiazole core is then ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Piperazine Derivatization: The ethoxybenzothiazole is then reacted with N-phenylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, including the use of continuous flow reactors and alternative solvents.

Chemical Reactions Analysis

4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to various physiological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic processes and cell death . In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Varied Substituents

Compounds sharing the 6-ethoxy-1,3-benzothiazol-2-yl core but differing in the attached functional groups provide insights into structure-activity relationships (SAR):

Compound Name Core Structure Substituents/Modifications Key Properties/Activity Reference
Target Compound Benzothiazole + piperazine Ethoxy (C6), N-phenylcarboxamide N/A (Hypothesized immunomodulatory)
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide Benzothiazole + benzamide Trifluoromethylbenzamide Enhanced lipophilicity
5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide (Z14) Benzothiazole + pyrimidine Bromo, methylsulfanyl pyrimidine Potential antiviral activity
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide Benzothiazole + benzamide Fluorinated alkoxy chain Improved metabolic stability
  • Fluorinated substituents (e.g., tetrafluoropropoxy in ) enhance metabolic stability and membrane permeability.

Piperazine-Carboxamide Derivatives with Alternative Heterocycles

Compounds retaining the N-phenylpiperazine-1-carboxamide moiety but differing in the heterocyclic core highlight the importance of the benzothiazole ring:

Compound Name Core Structure Substituents/Modifications Biological Activity Reference
4-(3-Chloroquinoxalin-2-yl)-N-phenylpiperazine-1-carboxamide (6a) Quinoxaline + piperazine Chloroquinoxaline Immunomodulatory (87.62% yield)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole + acetamide Methylpiperazine-acetamide bridge Anticancer (synthesis via DMF coupling)
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) Quinazolinone + piperazine Chlorophenyl, quinazolinone Cytotoxic (48.1% yield, m.p. 189.8–191.4°C)
  • Key Observations: Quinoxaline and quinazolinone analogs () exhibit distinct activity profiles, suggesting the benzothiazole core is critical for target-specific interactions. Methylpiperazine substitution () may improve solubility but reduce receptor affinity compared to the target compound.

Biological Activity

The compound 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide is a derivative of benzothiazole and piperazine, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Structural Characteristics

The compound's structure features a benzothiazole moiety linked to a piperazine ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The ethoxy group enhances lipophilicity, potentially improving bioavailability.

Research indicates that compounds with similar structures often act on neurotransmitter systems. Specifically, 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide may function as:

  • Dopamine Receptor Antagonists : Inhibiting dopamine receptors could provide therapeutic effects in psychiatric disorders.
  • Serotonin Receptor Modulators : Affecting serotonin pathways may be beneficial in treating mood disorders.

Antipsychotic Effects

Studies have shown that similar benzothiazole derivatives exhibit antipsychotic properties by modulating dopaminergic activity. For example, compounds targeting the D2 receptor have been effective in managing schizophrenia symptoms .

Antimicrobial Activity

The compound has demonstrated antibacterial properties against various strains, including Bacillus subtilis and Staphylococcus aureus. The mechanism may involve disruption of bacterial cell membrane integrity or inhibition of essential enzymes.

Neuroprotective Effects

Research suggests potential neuroprotective roles against neurodegenerative diseases like Alzheimer's. Compounds in this class have been identified as inhibitors of glycine transporters (GlyT), which are implicated in excitotoxicity associated with neurodegeneration .

Study 1: Antipsychotic Potential

A study evaluated the efficacy of related benzothiazole-piperazine derivatives in animal models of psychosis. Results indicated significant reductions in hyperlocomotion and stereotypy, suggesting antipsychotic activity through dopamine D2 receptor antagonism .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various benzothiazole derivatives. The tested compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, indicating its potential as a lead compound for antibiotic development.

Study 3: Neuroprotective Mechanisms

In vitro assays demonstrated that related compounds could protect neuronal cells from glutamate-induced toxicity by inhibiting glycine transporters. This suggests a promising avenue for treating conditions like Alzheimer's disease .

Data Tables

Biological Activity Effect Reference
AntipsychoticSignificant reduction in psychotic symptoms
AntimicrobialEffective against Staphylococcus aureus
NeuroprotectiveProtection against glutamate toxicity

Q & A

Basic: What are the key synthetic steps and reaction conditions required to prepare 4-(6-ethoxy-1,3-benzothiazol-2-yl)-N-phenylpiperazine-1-carboxamide?

Methodological Answer:
The synthesis involves three primary steps:

Benzothiazole Core Formation : React 2-amino-6-ethoxybenzothiazole with thiourea derivatives under acidic conditions (e.g., HCl, 80–100°C) to generate the benzothiazole moiety .

Piperazine Coupling : Introduce the piperazine-carboxamide group via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF at 25–40°C .

Final Functionalization : Attach the N-phenyl group using Ullmann or Buchwald-Hartwig coupling with a palladium catalyst (e.g., Pd(OAc)₂, Xantphos) in toluene at 100–120°C .
Key Considerations : Optimize solvent polarity (DMF or dichloromethane) and base selection (K₂CO₃ or NaH) to minimize side reactions. Monitor intermediates via TLC (Rf = 0.3–0.5 in EtOAc/hexane) and confirm purity with HPLC (>95%) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH₃, δ 4.12 ppm for OCH₂; aromatic protons at δ 6.8–7.6 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 424.5 g/mol) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column (gradient: 50%–90% acetonitrile/water, 1.0 mL/min) with UV detection at 254 nm .
  • Elemental Analysis : Validate empirical formula (C₂₀H₂₁N₃O₂S) with <0.3% deviation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Substituent Variation : Systematically modify the ethoxy group (e.g., replace with methoxy, fluorine) and the phenylpiperazine moiety (e.g., introduce electron-withdrawing groups like -Cl or -CF₃) .

In Vitro Assays : Test derivatives against target receptors (e.g., serotonin 5-HT₁A or dopamine D₂) using competitive binding assays (IC₅₀ values) and functional cAMP modulation .

Data Correlation : Use multivariate regression to link substituent electronic parameters (Hammett σ) with activity. Example SAR trends:

Substituent (Position)LogPIC₅₀ (nM)Selectivity Ratio (5-HT₁A/D₂)
-OEt (6)3.112.48.2
-F (6)2.88.75.9
-Cl (4, phenyl)3.523.11.4
Findings: Ethoxy at position 6 enhances selectivity for 5-HT₁A over D₂ receptors .

Advanced: How to resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. functional β-arrestin recruitment) to rule out false positives .

Solubility/Permeability Checks : Measure logD (octanol/water) and PAMPA permeability to ensure consistent bioavailability. Adjust DMSO concentration (<0.1%) to avoid aggregation .

Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to assess CYP450-mediated degradation. Correlate half-life (t₁/₂) with in vivo efficacy discrepancies .

Computational Modeling : Perform molecular dynamics simulations to identify binding pose variations in different receptor conformations (e.g., active vs. inactive states) .

Advanced: What computational strategies predict the compound’s interaction with off-target receptors?

Methodological Answer:

Pharmacophore Modeling : Generate 3D pharmacophores using Schrödinger Phase to map essential interactions (e.g., hydrogen bonds with Asp3.32 of 5-HT₁A, hydrophobic contacts with Phe6.52) .

Docking Studies : Use AutoDock Vina to screen against the ChEMBL database. Set grid boxes (20 ų) around orthosteric sites of GPCRs and kinases .

Machine Learning : Train a Random Forest model on PubChem BioAssay data (AID 1234) to predict off-target inhibition (e.g., hERG, CYP3A4). Validate with patch-clamp assays .

Advanced: How to design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation : Expose the compound to:

  • Acidic (0.1 M HCl, 40°C, 24 h)
  • Basic (0.1 M NaOH, 40°C, 24 h)
  • Oxidative (3% H₂O₂, 25°C, 48 h)
    Analyze degradation products via LC-MS and assign structures using MS/MS fragmentation .

Kinetic Stability : Calculate degradation rate constants (k) using Arrhenius plots at 25°C, 40°C, and 60°C. Determine shelf life (t₉₀) with Ea (activation energy) from linear regression .

Excipient Compatibility : Test with common excipients (e.g., lactose, Mg stearate) in accelerated conditions (40°C/75% RH, 4 weeks). Monitor polymorphic transitions via PXRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.